molecular formula C13H22N4O2 B1463028 tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate CAS No. 1169563-99-8

tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1463028
CAS No.: 1169563-99-8
M. Wt: 266.34 g/mol
InChI Key: RPOLHXPGLRUGBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Intermediate Compounds : Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material and is a key intermediate in the production of crizotinib, a medication used in cancer treatment. The total yield of the synthesis process is around 49.9% (Kong et al., 2016).
  • Structural Features : The structural intricacies of related compounds, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, have been studied. For example, the pyrazole ring in this compound forms a dihedral angle with the piperidine ring, indicating a defined three-dimensional structure which may be critical in its interaction with other molecules (Richter et al., 2009).

Role in Synthesis of Biological Molecules

  • Inhibitor Synthesis : The compound is part of the synthetic pathway for acetyl-CoA carboxylase inhibitors, critical in metabolic regulation. Notably, a derivative, 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one, was synthesized through a 10-step process involving a regioselective pyrazole alkylation and a Curtius rearrangement, indicating the compound's utility in complex organic synthesis (Huard et al., 2012).
  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate in the synthesis of small molecule anticancer drugs, suggesting the potential of this class of compounds in drug development and cancer therapy (Zhang et al., 2018).

Chemical Synthesis Optimization

  • Synthetic Methods Optimization : The synthetic methods for related compounds have been optimized to achieve high yields and efficiency, such as the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, with a high yield of 71.4%, showcasing the continuous efforts in improving the synthesis of this class of compounds (Zhang et al., 2018).

Properties

IUPAC Name

tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-11(14)16-15-10/h8-9H,4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLHXPGLRUGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678348
Record name tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169563-99-8
Record name tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
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tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
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tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
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tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
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tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
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tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

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